molecular formula C16H18N2O3 B2686198 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448070-66-3

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2686198
CAS No.: 1448070-66-3
M. Wt: 286.331
InChI Key: DSCXNXPHVAYRTA-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a chemical compound with a complex structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and phenylethyl groups. Common synthetic routes may involve the use of reagents such as cyclopropyl bromide, phenylethylamine, and various catalysts to facilitate the reactions. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards. Safety measures and environmental considerations are also crucial in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the oxazole ring or other functional groups.

    Substitution: The phenylethyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide

Uniqueness

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. The presence of the oxazole ring, along with the cyclopropyl and phenylethyl groups, imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-14(9-18-21-11)15(19)17-10-16(20,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,20H,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCXNXPHVAYRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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